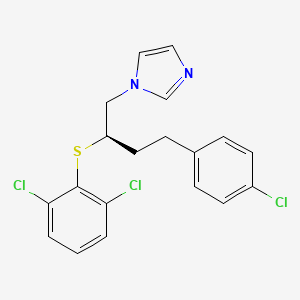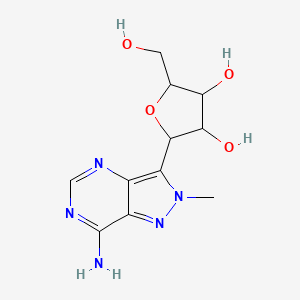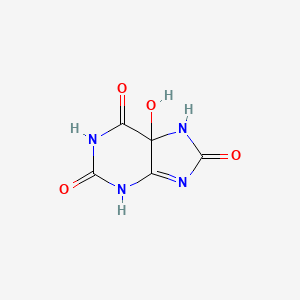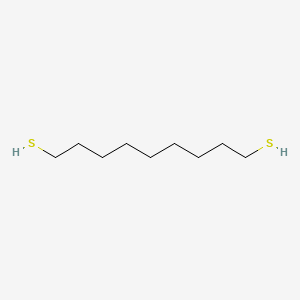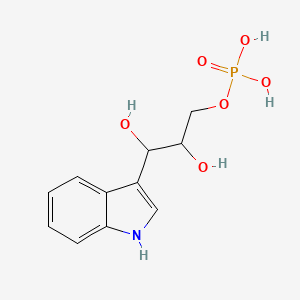
1-C-(Indol-3-yl)glycerol 3-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-C-(indol-3-yl)glycerol 3-phosphate is a member of sn-glycerol 3-phosphates. It derives from a glycerol. It is a conjugate acid of a 1-C-(indol-3-yl)glycerol 3-phosphate(2-).
Applications De Recherche Scientifique
Enzymatic Catalysis and Kinetics
1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) is pivotal in the enzymatic process and kinetic studies of indole-3-glycerol phosphate synthase (IGPS). This enzyme plays a crucial role in the biosynthesis of tryptophan, an essential amino acid. For instance, the enzyme from Mycobacterium tuberculosis is significant for its virulence, and detailed studies have been conducted on its kinetic behavior and the chemical characteristics of the substrate and product involved in the catalysis (Czekster et al., 2009). Similarly, the enzyme from the hyperthermophilic archaeon Pyrococcus furiosus displays remarkable stability and activity at high temperatures, offering insights into enzyme behavior under extreme conditions (Arif et al., 2018).
Structural and Mechanistic Studies
The structural analysis of IGPS from various organisms, including Sulfolobus solfataricus, has contributed significantly to understanding the mechanism of enzyme-catalyzed indole synthesis. X-ray crystallography has been instrumental in revealing the binding modes of substrates and the architecture of the enzyme’s active site, providing a basis for studying the catalytic mechanism at a molecular level (Hennig et al., 2002).
Role in Plant Physiology and Pathogen Resistance
IGP is also implicated in plant physiology and pathogen resistance mechanisms. In plants like Arabidopsis, glycerol-3-phosphate (G3P), closely related to IGP, is associated with basal resistance to fungi like Colletotrichum higginsianum. The manipulation of G3P levels in plants has been shown to influence their defense response to pathogens, highlighting the broader implications of these metabolites in plant immunity (Chanda et al., 2011).
Implications in Membrane Phospholipid Synthesis
In the context of bacterial pathogens, the first step of phosphatidic acid formation, crucial for membrane phospholipid synthesis, involves glycerol-3-phosphate acylation. Understanding this process provides insights into bacterial lipid metabolism and potential targets for developing antibacterial therapeutics (Lu et al., 2006).
Propriétés
Numéro CAS |
4220-97-7 |
|---|---|
Nom du produit |
1-C-(Indol-3-yl)glycerol 3-phosphate |
Formule moléculaire |
C11H14NO6P |
Poids moléculaire |
287.21 g/mol |
Nom IUPAC |
[2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17) |
Clé InChI |
NQEQTYPJSIEPHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |
Synonymes |
indole-3-glycerol phosphate indole-3-glycerophosphate indoleglycerol phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5,5-Bis(4-fluorophenyl)pentyl]-1-[2-[(3-chloro-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-yl)amino]-2-oxoethyl]piperazine-2-carboxamide](/img/structure/B1202439.png)
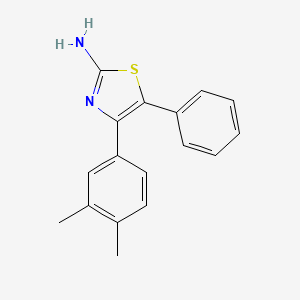
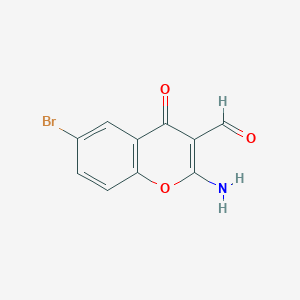
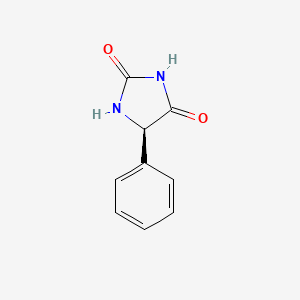
![7-ethoxy-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B1202450.png)
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1202451.png)
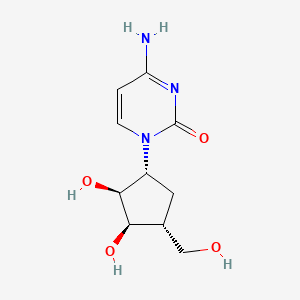
![[18F]Fluorothymidine](/img/structure/B1202453.png)
![[(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1202455.png)
![[(5R)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydrofuran-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1202456.png)
